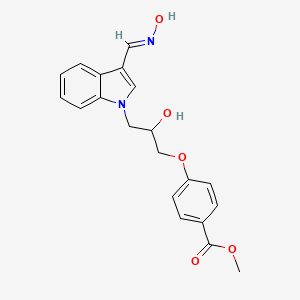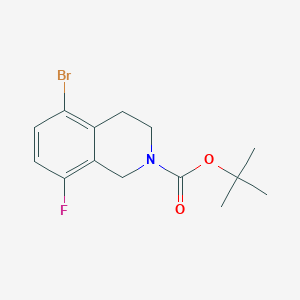![molecular formula C18H26ClN3O3S2 B2507298 1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine CAS No. 2415457-04-2](/img/structure/B2507298.png)
1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a but-2-yn-1-yl group and a piperidin-4-yl group The presence of the 5-chlorothiophen-2-yl sulfonyl moiety adds to its structural complexity and potential reactivity
Vorbereitungsmethoden
The synthesis of 1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the piperidine and piperazine rings, followed by the introduction of the but-2-yn-1-yl group and the 5-chlorothiophen-2-yl sulfonyl moiety. Reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-one: This compound shares the 5-chlorothiophen-2-yl sulfonyl moiety but differs in the structure of the piperidine ring.
2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine: This compound has a similar sulfonyl group but features a pyridine ring instead of a piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity and applications.
Eigenschaften
IUPAC Name |
1-[4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S2/c1-20-11-13-21(14-12-20)8-2-3-15-25-16-6-9-22(10-7-16)27(23,24)18-5-4-17(19)26-18/h4-5,16H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFFOCCGEVXDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2507217.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)
![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)
![1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2507233.png)



